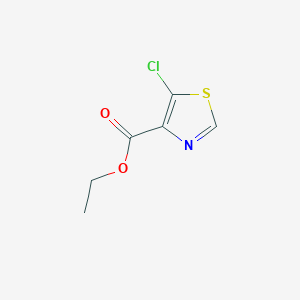

Ethyl 5-chlorothiazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 5-chlorothiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chlorothiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWZDBRUOMUDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729880 | |

| Record name | Ethyl 5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425392-45-6 | |

| Record name | Ethyl 5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-chlorothiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the fundamental properties of Ethyl 5-chlorothiazole-4-carboxylate, including its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, it delves into its applications in drug discovery, supported by detailed experimental protocols and mechanistic insights, to empower researchers in leveraging this compound for their scientific endeavors.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2][3][4][5] Its presence in numerous FDA-approved drugs highlights its ability to engage in various biological interactions.[1][6] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][7][8] Ethyl 5-chlorothiazole-4-carboxylate, as a functionalized thiazole, serves as a key starting material for the synthesis of a diverse array of biologically active molecules.[9][10] The chloro and ethyl ester functionalities at positions 5 and 4, respectively, provide orthogonal handles for molecular elaboration.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a compound is paramount for its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of Ethyl 5-chlorothiazole-4-carboxylate are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂S | [11] |

| Molecular Weight | 191.64 g/mol | [9][11] |

| CAS Number | 425392-45-6 | [11] |

| Appearance | White needles | [9] |

| Melting Point | 84-92 °C | [9] |

| Purity | ≥97% | [9][11] |

| Storage Conditions | Inert atmosphere, 2-8°C | [9][11][12] |

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal structural confirmation of Ethyl 5-chlorothiazole-4-carboxylate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet and triplet for the ethyl group and a singlet for the proton on the thiazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl group. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1710-1730 cm⁻¹. Other characteristic peaks will include C-Cl, C-N, and C-S stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (191.64 g/mol ).[9][11] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of Ethyl 5-chlorothiazole-4-carboxylate are key to its utility.

Synthesis

The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of thiazole derivatives.[3][13] A plausible synthetic route to Ethyl 5-chlorothiazole-4-carboxylate is outlined below.

Caption: Synthetic workflow for Ethyl 5-chlorothiazole-4-carboxylate.

Step-by-Step Protocol: [14]

-

To a solution of thioformamide in a suitable solvent (e.g., dry acetone), add an equimolar amount of ethyl 2-chloro-2-formylacetate.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure Ethyl 5-chlorothiazole-4-carboxylate.

Reactivity

The reactivity of Ethyl 5-chlorothiazole-4-carboxylate is dictated by its functional groups, offering several avenues for chemical modification.

-

Hydrolysis of the Ester: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding 5-chlorothiazole-4-carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives.

-

Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide range of amines to form amides using standard peptide coupling reagents such as DCC, EDC, or HATU.[15][16] This reaction is fundamental in the synthesis of many biologically active compounds.

-

Suzuki Cross-Coupling: The chlorine atom at the 5-position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with various boronic acids or their esters.[17][18][19][20] This allows for the introduction of aryl, heteroaryl, or alkyl substituents at this position, enabling the exploration of a broad chemical space.

Caption: Key reactions of Ethyl 5-chlorothiazole-4-carboxylate.

Applications in Medicinal Chemistry and Drug Development

Ethyl 5-chlorothiazole-4-carboxylate is a valuable building block for the synthesis of compounds with potential therapeutic applications. The thiazole nucleus is a key component of many drugs, and the ability to functionalize this core at multiple positions makes it an attractive starting point for drug discovery programs.[1][9][21]

As a Scaffold for Bioactive Molecules

The structural motif of Ethyl 5-chlorothiazole-4-carboxylate can be found in various classes of biologically active compounds, including:

-

Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[22][23]

-

Antimicrobial Agents: The thiazole ring is present in several antibacterial and antifungal drugs.[7][8]

-

Enzyme Inhibitors: The ability of the thiazole scaffold to participate in hydrogen bonding and other non-covalent interactions makes it suitable for the design of enzyme inhibitors.

Case Study: Synthesis of a Hypothetical Bioactive Amide

To illustrate the utility of Ethyl 5-chlorothiazole-4-carboxylate, a representative synthetic workflow for a hypothetical bioactive amide is presented.

Protocol: Synthesis of N-benzyl-5-chlorothiazole-4-carboxamide

-

Hydrolysis of Ethyl 5-chlorothiazole-4-carboxylate:

-

Dissolve Ethyl 5-chlorothiazole-4-carboxylate in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl to precipitate the 5-chlorothiazole-4-carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Amide Coupling:

-

To a solution of 5-chlorothiazole-4-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add benzylamine and continue stirring at room temperature overnight.

-

Perform an aqueous work-up to remove the coupling reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-benzyl-5-chlorothiazole-4-carboxamide.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 5-chlorothiazole-4-carboxylate.

-

Hazard Identification: Based on data for similar thiazole derivatives, this compound may cause skin and eye irritation, as well as respiratory tract irritation.[24][25]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9][11]

Conclusion

Ethyl 5-chlorothiazole-4-carboxylate is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity, make it an ideal starting material for the synthesis of a wide range of functionalized thiazole derivatives. This guide has provided a comprehensive overview of its basic properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their pursuit of scientific innovation.

References

-

The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole. Retrieved from [Link]

-

Lead Sciences. (n.d.). Ethyl 5-chlorothiazole-4-carboxylate. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(4), 865. [Link]

- Sridhar, M. A., et al. (2018). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1155, 45-56.

-

PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. Retrieved from [Link]

-

Ask this paper | Bohrium. (2020). review-of-the-synthesis-and-biological-activity-of-thiazoles. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

- Falb, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.

- Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.

- Kuczyński, L., et al. (2018).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (2020). Molecules, 25(21), 5251.

-

ResearchGate. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

Taylor & Francis. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

-

ResearchGate. (2021). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Retrieved from [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (n.d.). Retrieved from [Link]

-

ResearchGate. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Retrieved from [Link]

-

RSC Publishing. (2009). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. Retrieved from [Link]

-

PubMed. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. Retrieved from [Link]

-

ResearchGate. (2023). Evolution of amide bond formation. Retrieved from [Link]

-

ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

-

YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

-

PubMed. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. chemimpex.com [chemimpex.com]

- 10. uomphysics.net [uomphysics.net]

- 11. Ethyl 5-chlorothiazole-4-carboxylate - Lead Sciences [lead-sciences.com]

- 12. 64837-49-6|Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. youtube.com [youtube.com]

- 21. anahuac.mx [anahuac.mx]

- 22. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | C14H13NO4S | CID 135404723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-chlorothiazole-4-carboxylate (CAS No. 425392-45-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorothiazole-4-carboxylate, bearing the CAS number 425392-45-6, is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic properties and multiple reaction sites make it a versatile intermediate for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the necessary knowledge for its effective utilization.

Introduction: The Significance of the Chlorothiazole Scaffold

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs and clinical candidates.[1] The introduction of a chlorine atom at the 5-position of the ethyl thiazole-4-carboxylate core, as in Ethyl 5-chlorothiazole-4-carboxylate, significantly modulates the molecule's reactivity and biological profile. The electron-withdrawing nature of the chlorine atom and the carboxylate group influences the aromaticity of the thiazole ring, making the C-Cl bond susceptible to nucleophilic substitution and cross-coupling reactions. This strategic placement of functional groups allows for the facile introduction of diverse substituents, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 5-chlorothiazole-4-carboxylate is essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 425392-45-6 | [2][3] |

| Molecular Formula | C₆H₆ClNO₂S | [2] |

| Molecular Weight | 191.64 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [4] |

Synthesis of Ethyl 5-chlorothiazole-4-carboxylate

Proposed Synthetic Pathway: A Sandmeyer-type Reaction

The synthesis would likely commence with the commercially available or readily synthesized Ethyl 2-aminothiazole-4-carboxylate. The amino group can be converted to a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst.

Caption: Proposed synthesis of Ethyl 5-chlorothiazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general procedure for the synthesis of a related isomer, ethyl 2-chlorothiazole-5-carboxylate, and should be optimized for the target molecule.[4]

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Acetonitrile

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of acetonitrile and concentrated HCl at 0-5°C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir the resulting mixture for 30-60 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in acetonitrile. To this solution, add the freshly prepared diazonium salt solution slowly, controlling the evolution of nitrogen gas.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Synthetic Applications

The chloro-substituent at the 5-position of Ethyl 5-chlorothiazole-4-carboxylate is a key handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. Ethyl 5-chlorothiazole-4-carboxylate can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 5-position of the thiazole ring. This reaction is instrumental in building the complex molecular scaffolds often required for potent biological activity.

Sources

An In-Depth Technical Guide to Ethyl 5-Chlorothiazole-4-Carboxylate: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties and ability to engage in diverse intermolecular interactions have cemented its role as a cornerstone in a multitude of FDA-approved therapeutics. Molecules incorporating this motif exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[1][2] Within this vital class of compounds, Ethyl 5-chlorothiazole-4-carboxylate emerges as a particularly valuable and versatile synthetic intermediate. Its strategically placed functional groups—an activatable chlorine atom, a modifiable ester, and the reactive thiazole core—offer medicinal chemists a powerful toolkit for molecular elaboration and the construction of complex, biologically active molecules. This guide provides an in-depth examination of its chemical properties, a robust synthesis protocol, spectral analysis, and its applications as a pivotal precursor in drug development programs.

Physicochemical and Structural Properties

Ethyl 5-chlorothiazole-4-carboxylate is a stable, crystalline solid under standard conditions. Its key properties are summarized below, providing essential data for reaction planning, analytical characterization, and safe handling.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆ClNO₂S | [3] |

| Molecular Weight | 191.64 g/mol | [3] |

| CAS Number | 425392-45-6 | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 84-92 °C | [4] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

| SMILES | CCOC(=O)C1=C(Cl)SC=N1 | [3] |

| InChI Key | FUWZDBRUOMUDCX-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 5-chlorothiazole-4-carboxylate is logically approached via a two-stage process. The core thiazole ring is first constructed using the well-established Hantzsch thiazole synthesis, followed by a regioselective chlorination at the C5 position. This sequence is favored because direct construction of the chlorinated ring from acyclic precursors can be challenging and may lead to a mixture of isomers.

Stage 1: Hantzsch Synthesis of Ethyl Thiazole-4-carboxylate (Precursor)

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[4][6] In this protocol, we utilize ethyl 2-chloroacetoacetate and formamide (which serves as a surrogate for the unstable thioformamide) to build the precursor thiazole ring system.

Caption: Workflow for the Hantzsch synthesis of the precursor.

Detailed Experimental Protocol (Stage 1):

-

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus pentasulfide (P₄S₁₀) is water-reactive and corrosive. Wear appropriate personal protective equipment (PPE).

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add formamide (1.0 eq) and anhydrous 1,4-dioxane (5 volumes).

-

Thioformamide Generation: In portions, carefully add phosphorus pentasulfide (P₄S₁₀) (0.25 eq) to the stirred solution. The mixture will exotherm.

-

Addition of α-Haloketone: Once the initial exotherm subsides, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approx. 101 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product into ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield Ethyl thiazole-4-carboxylate as a pale yellow oil.[3][7]

Stage 2: Electrophilic Chlorination

The electron-rich nature of the thiazole ring makes it susceptible to electrophilic aromatic substitution. The C5 position is generally the most reactive site for such reactions.[1] We employ N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent.

Detailed Experimental Protocol (Stage 2):

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the Ethyl thiazole-4-carboxylate (1.0 eq) from Stage 1 in acetonitrile (10 volumes).

-

Chlorination: Add N-chlorosuccinimide (NCS) (1.1 eq) in one portion to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Isolation: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Final Product: Concentrate the solution in vacuo. The crude product can often be recrystallized from a hexane/ethyl acetate mixture to afford Ethyl 5-chlorothiazole-4-carboxylate as a white crystalline solid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following table summarizes the expected spectroscopic data for Ethyl 5-chlorothiazole-4-carboxylate, based on its structure and data from analogous compounds.[8][9]

| Analysis Type | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5 ppm (s, 1H, thiazole C2-H), δ ~4.4 ppm (q, 2H, -OCH₂ CH₃), δ ~1.4 ppm (t, 3H, -OCH₂CH₃ ) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~161 ppm (C =O), δ ~155 ppm (Thiazole C 2), δ ~145 ppm (Thiazole C 4), δ ~125 ppm (Thiazole C 5-Cl), δ ~62 ppm (-OCH₂ CH₃), δ ~14 ppm (-OCH₂CH₃ ) |

| FT-IR (KBr, cm⁻¹) | ~3100 (C-H aromatic stretch), ~1720 (C=O ester stretch), ~1550, 1480 (C=N, C=C ring stretch), ~850 (C-Cl stretch) |

| Mass Spec. (EI) | m/z 191/193 (M⁺, M⁺+2, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern), 146/148 ([M-OEt]⁺) |

Applications in Drug Discovery and Development

The true value of Ethyl 5-chlorothiazole-4-carboxylate lies in its capacity as a versatile synthetic hub. The chlorine atom at the C5 position can be readily displaced or used in cross-coupling reactions, while the ethyl ester at C4 can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

The Genesis and Synthetic Evolution of Ethyl 5-chlorothiazole-4-carboxylate: A Keystone Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorothiazole-4-carboxylate, a pivotal heterocyclic compound, has carved a significant niche as a versatile intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its unique chemical architecture, featuring a chlorinated thiazole ring, imparts desirable biological activities and offers multiple avenues for synthetic modification. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of this crucial chemical entity. We delve into the foundational synthetic strategies, including the seminal Hantzsch thiazole synthesis, and trace their adaptation for the production of this specific carboxylate. Furthermore, we present detailed modern synthetic protocols, comparative analyses of different routes, and a discussion of the compound's key physicochemical properties and applications, offering valuable insights for researchers and professionals in the field of chemical and drug development.

Introduction: The Significance of a Halogenated Thiazole

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal and agricultural chemistry.[1] Its presence in numerous biologically active molecules, including vitamin B1, underscores its fundamental role in biochemical processes. The introduction of a chlorine atom and an ethyl carboxylate group onto this core structure, as seen in Ethyl 5-chlorothiazole-4-carboxylate, creates a highly valuable and reactive building block. The electron-withdrawing nature of the chlorine and ester groups influences the reactivity of the thiazole ring, making it amenable to a variety of chemical transformations. This compound serves as a key precursor in the synthesis of targeted fungicides, herbicides, and a range of therapeutic agents, including potential treatments for bacterial infections and cancer.[2]

This guide will first illuminate the historical context of thiazole synthesis, leading to the eventual discovery of Ethyl 5-chlorothiazole-4-carboxylate. It will then provide a detailed examination of the synthetic methodologies, from classical approaches to modern, optimized procedures.

The Historical Tapestry: From Hantzsch to a Specialized Intermediate

The journey to Ethyl 5-chlorothiazole-4-carboxylate is intrinsically linked to the broader history of thiazole synthesis. The landmark discovery in this field was the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[3] This robust and versatile method involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[4] This fundamental reaction laid the groundwork for the synthesis of a vast array of thiazole derivatives.

While the precise first synthesis of Ethyl 5-chlorothiazole-4-carboxylate is not prominently documented in a single seminal publication, its development can be traced through the evolution of synthetic methodologies for halogenated and carboxylated thiazoles. Early research in the mid-20th century focused on the synthesis and derivatization of various thiazole compounds for potential applications in dyes, vulcanization accelerators, and pharmaceuticals.

The emergence of Ethyl 5-chlorothiazole-4-carboxylate as a commercially significant intermediate is closely tied to the rise of the modern agrochemical and pharmaceutical industries. The need for sophisticated molecular building blocks to create targeted and effective active ingredients drove the development and optimization of synthetic routes to this specific compound. It is often referred to in the literature as Ethyl 2-chlorothiazole-4-carboxylate , with the numbering of the ring positions varying depending on the nomenclature system used. For the purpose of this guide, we will primarily use the name Ethyl 5-chlorothiazole-4-carboxylate, while acknowledging its synonymy with Ethyl 2-chlorothiazole-4-carboxylate (CAS Number: 41731-52-6).

Synthetic Methodologies: A Journey of Refinement

The synthesis of Ethyl 5-chlorothiazole-4-carboxylate has evolved from classical, multi-step procedures to more streamlined and efficient modern methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic viability.

The Hantzsch Synthesis and its Progeny: A Foundational Approach

The Hantzsch synthesis remains a cornerstone for the construction of the thiazole ring. A plausible retrosynthetic analysis for Ethyl 5-chlorothiazole-4-carboxylate based on this method is depicted below:

Caption: Retrosynthetic analysis based on the Hantzsch thiazole synthesis.

A common forward synthesis would involve the reaction of a thioamide with an appropriate α-halocarbonyl compound. For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable thioamide could theoretically yield the desired product. However, the direct synthesis using this specific combination can be challenging due to the reactivity of the starting materials.

Modern Synthetic Routes: The Rise of the Aminothiazole Precursor

A more prevalent and efficient modern approach involves the conversion of a pre-formed aminothiazole derivative. This strategy offers better control over the reaction and often leads to higher yields. The most common precursor is ethyl 2-aminothiazole-4-carboxylate .

The overall transformation can be visualized as follows:

Caption: Key steps in the synthesis from an aminothiazole precursor.

Experimental Protocol: Synthesis from Ethyl 2-aminothiazole-4-carboxylate

This protocol is a generalized procedure based on established Sandmeyer reactions for the conversion of aromatic amines to chlorides.

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Water (H₂O)

-

Ethyl Acetate

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend Ethyl 2-aminothiazole-4-carboxylate in concentrated hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential during this step to ensure efficient formation of the diazonium salt. The reaction is typically monitored for the disappearance of the starting amine.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid, also cooled in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Gas evolution (N₂) will be observed. The reaction mixture is typically stirred at a low temperature for a period and then allowed to warm to room temperature.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the mixture by pouring it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude Ethyl 5-chlorothiazole-4-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures to prevent the unstable diazonium salt from decomposing.

-

Acidic Conditions: The use of concentrated hydrochloric acid is crucial for the formation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.

-

Copper(I) Chloride Catalyst: CuCl acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of Ethyl 5-chlorothiazole-4-carboxylate is essential for its handling, purification, and subsequent reactions.

Table 1: Physicochemical Properties of Ethyl 5-chlorothiazole-4-carboxylate

| Property | Value |

| CAS Number | 41731-52-6 |

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight | 191.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45-48 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate), sparingly soluble in water. |

Structural Features and Reactivity:

Caption: Structure and key reactive sites of Ethyl 5-chlorothiazole-4-carboxylate.

The chlorine atom at the 2-position (or 5-position depending on numbering) is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, expanding the synthetic utility of this intermediate.

Applications in Drug Discovery and Agrochemicals

The versatility of Ethyl 5-chlorothiazole-4-carboxylate has made it a valuable starting material in several key industrial sectors.

-

Agrochemicals: This compound is a crucial intermediate in the synthesis of a number of fungicides and herbicides.[2] The thiazole moiety is known to exhibit a broad spectrum of biological activities, and the specific substitution pattern of this molecule allows for the development of highly potent and selective crop protection agents.

-

Pharmaceuticals: In the pharmaceutical industry, Ethyl 5-chlorothiazole-4-carboxylate serves as a building block for the synthesis of various drug candidates.[2] The thiazole ring is a common feature in many antimicrobial and anticancer agents. The ability to functionalize both the chloro and ester groups allows for the creation of diverse libraries of compounds for high-throughput screening and lead optimization.

Conclusion

Ethyl 5-chlorothiazole-4-carboxylate, a compound born from the foundational principles of heterocyclic chemistry, has evolved into an indispensable tool for synthetic chemists. Its history, rooted in the pioneering work of Hantzsch, has culminated in its widespread use as a key intermediate in the development of vital agrochemicals and pharmaceuticals. The synthetic pathways to this molecule, particularly the efficient route from its amino precursor, highlight the elegance and practicality of modern organic synthesis. A thorough understanding of its synthesis, properties, and reactivity is paramount for researchers and professionals seeking to leverage this versatile building block for the creation of novel and impactful molecules.

References

Sources

An In-depth Technical Guide to Ethyl 5-chlorothiazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a privileged scaffold in the design of numerous therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide focuses on a key building block in the synthesis of novel bioactive molecules: Ethyl 5-chlorothiazole-4-carboxylate .

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 5-chlorothiazole-4-carboxylate, with a particular emphasis on its utility in drug discovery and development.

Chemical Identity and Properties

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl 5-chloro-1,3-thiazole-4-carboxylate .

| Identifier | Value |

| IUPAC Name | ethyl 5-chloro-1,3-thiazole-4-carboxylate |

| CAS Number | 425392-45-6 |

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight | 191.64 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(Cl)SC=N1 |

| InChI | InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 84-92 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in most organic solvents (e.g., DMSO, methanol, ethyl acetate). Limited solubility in water. |

Synthesis of Ethyl 5-chlorothiazole-4-carboxylate

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of Ethyl 5-chlorothiazole-4-carboxylate, a plausible and efficient approach is the reaction of ethyl 2-chloroacetoacetate with thioformamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct route to the thiazole core. The proposed reaction for Ethyl 5-chlorothiazole-4-carboxylate is as follows:

Sources

An In-depth Technical Guide to Ethyl 5-chlorothiazole-4-carboxylate: A Key Intermediate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 5-chlorothiazole-4-carboxylate is a halogenated heterocyclic compound featuring a core thiazole ring, a scaffold of significant interest in medicinal and materials science. This guide provides a comprehensive technical overview of this molecule, from its fundamental physicochemical properties to its synthesis, characterization, and applications. By elucidating the causality behind synthetic strategies and analytical validation, this document serves as a practical resource for professionals engaged in chemical research and development. The molecular weight of Ethyl 5-chlorothiazole-4-carboxylate is 191.64 g/mol .[1]

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a "privileged scaffold" in drug discovery.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it a versatile building block for designing molecules that can interact with a wide range of biological targets. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[2] The strategic placement of functional groups, such as the chloro- and ethyl carboxylate moieties in the title compound, allows for fine-tuning of a molecule's steric and electronic profile, making it a valuable intermediate for creating libraries of potential drug candidates.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its core properties. Ethyl 5-chlorothiazole-4-carboxylate is defined by the specific arrangement of its atoms and the resulting chemical characteristics.

Molecular Structure and Identity

The structure consists of a central thiazole ring, chlorinated at position 5, with an ethyl carboxylate group at position 4. This specific substitution pattern dictates its reactivity and potential applications.

Caption: Chemical structure of Ethyl 5-chlorothiazole-4-carboxylate.

Quantitative Data Summary

Key identifying information and physical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 191.64 g/mol | [1] |

| Molecular Formula | C₆H₆ClNO₂S | [1] |

| CAS Number | 425392-45-6 | [1] |

| Purity (Typical) | ≥97% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a classic topic in heterocyclic chemistry. The most prominent and versatile method for synthesizing substituted thiazoles like Ethyl 5-chlorothiazole-4-carboxylate is the Hantzsch Thiazole Synthesis .

The Hantzsch Synthesis Pathway

This method involves the condensation reaction between a thioamide and an α-halocarbonyl compound. For the target molecule, the likely precursors would be a thioamide (providing the N1-C2-S backbone) and a suitably substituted α-halo-β-ketoester (providing the C4-C5 atoms and the attached functional groups).

The causality for this choice of pathway is its reliability and high degree of modularity. By simply changing the thioamide or the α-halocarbonyl component, a diverse array of thiazole derivatives can be synthesized, making it a cornerstone of combinatorial chemistry and drug discovery efforts.

Sources

Ethyl 5-chlorothiazole-4-carboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department], Senior Application Scientist

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, recognized for its presence in a wide array of pharmaceuticals and natural products.[1] This five-membered heterocyclic motif, containing both sulfur and nitrogen, serves as a "privileged scaffold" in drug discovery.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after component in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and antifungal properties.[1] Ethyl 5-chlorothiazole-4-carboxylate, as a functionalized thiazole, represents a key building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, offering valuable insights for researchers in the field.

Physicochemical Properties of Ethyl 5-chlorothiazole-4-carboxylate

Precise characterization of a compound's physical and chemical properties is fundamental for its application in research and development. While specific experimental data for Ethyl 5-chlorothiazole-4-carboxylate is not extensively documented in publicly available literature, the following table summarizes its known and predicted properties. It is crucial to note that some of the data for related isomers are often misattributed, and therefore, careful verification of the specific CAS number is paramount.

| Property | Value | Source |

| CAS Number | 425392-45-6 | [4] |

| Molecular Formula | C₆H₆ClNO₂S | [4][5] |

| Molecular Weight | 191.64 g/mol | [5] |

| Physical Form | Solid | [6] |

| Purity | 97% | [4] |

| Storage Temperature | Ambient; Inert atmosphere, 2-8°C recommended | [4][6] |

| IUPAC Name | ethyl 5-chloro-1,3-thiazole-4-carboxylate | [5] |

| InChI Key | FUWZDBRUOMUDCX-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CCOC(=O)C1=C(Cl)SC=N1 | [4] |

Synthesis and Chemical Reactivity

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classic and versatile method.[2] While a specific, detailed protocol for the synthesis of Ethyl 5-chlorothiazole-4-carboxylate is not explicitly described in the searched literature, a general understanding of thiazole synthesis and the reactivity of halothiazoles can provide a logical pathway for its preparation.

Conceptual Synthetic Approach

A plausible synthetic route to Ethyl 5-chlorothiazole-4-carboxylate could involve the cyclocondensation of a suitable α-halocarbonyl compound with a thioamide. The specific starting materials would need to be carefully selected to yield the desired 5-chloro and 4-ethoxycarbonyl substitution pattern.

Diagram: Conceptual Synthetic Pathway

Caption: A generalized workflow for the synthesis of the target molecule.

Reactivity of the 5-Chlorothiazole Scaffold

The presence of a chlorine atom at the 5-position of the thiazole ring significantly influences the molecule's reactivity. Halogenated thiazoles are versatile intermediates, with the halogen atom serving as a leaving group in various nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, making Ethyl 5-chlorothiazole-4-carboxylate a valuable precursor for the synthesis of diverse derivatives.

The electron-withdrawing nature of the chlorine atom and the ester group can also affect the aromaticity and the electron density of the thiazole ring, influencing its susceptibility to electrophilic and nucleophilic attack. The ester functionality at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, further expanding the synthetic possibilities.[2]

Experimental Protocol: General Procedure for Spectroscopic Analysis

Given the limited availability of specific spectral data for Ethyl 5-chlorothiazole-4-carboxylate, the following outlines a general protocol for its characterization using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Analysis: Acquire a proton NMR spectrum to determine the number of different proton environments, their chemical shifts, splitting patterns (multiplicity), and integration. This will provide information about the ethyl group and the proton on the thiazole ring.

-

¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to identify the number of different carbon environments in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl group.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to generate charged molecules.

-

Analysis: Analyze the mass-to-charge ratio of the resulting ions to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can help confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Analysis: Acquire the IR spectrum to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=O stretch of the ester, C-Cl stretch, and the vibrations associated with the thiazole ring.

Diagram: Analytical Workflow for Characterization

Caption: A typical workflow for the structural elucidation of the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 5-chlorothiazole-4-carboxylate is not widely available, general precautions for handling chlorinated heterocyclic compounds should be followed. Based on the hazard statements for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[4]

Conclusion and Future Outlook

Ethyl 5-chlorothiazole-4-carboxylate is a valuable synthetic intermediate with significant potential in the development of novel compounds for the pharmaceutical and agrochemical industries. While there is a current scarcity of detailed experimental data for this specific isomer, the foundational knowledge of thiazole chemistry provides a strong basis for its synthesis and functionalization. Further research into the specific properties and reactivity of this compound will undoubtedly unlock new avenues for its application in drug discovery and materials science. As the demand for innovative heterocyclic compounds continues to grow, the importance of well-characterized building blocks like Ethyl 5-chlorothiazole-4-carboxylate will only increase.

References

-

Chempure. (2025, October 26). Ethyl 5-chlorothiazole-4-carboxylate 97% 425392-45-6. Retrieved from [Link]

-

Lead Sciences. (n.d.). Ethyl 5-chlorothiazole-4-carboxylate. Retrieved from [Link]

-

Acme Bioscience. (n.d.). Ethyl 2-Chlorothiazole-4-Carboxylate: A Versatile Research Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. Retrieved from [Link]

-

National Institutes of Health. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

-

PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

-

UNIST Scholar Works. (2022, March). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. Retrieved from [Link]

-

PubMed. (2023, March 15). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]

-

ResearchGate. (2025, August 9). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

PubMed. (n.d.). N-ethyl-3-carbazolecarboxaldehyde-3-thiosemicarbazone: a new extractive spectrophotometric reagent for the determination of copper(II) in environmental and pharmaceutical samples. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][4][5][7]thiadiazole-5-carbaldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. Retrieved from [Link]

Sources

- 1. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. anahuac.mx [anahuac.mx]

- 4. Ethyl 5-chlorothiazole-4-carboxylate - Lead Sciences [lead-sciences.com]

- 5. Ethyl 5-chlorothiazole-4-carboxylate 97% 425392-45-6 | Chempure [chempure.in]

- 6. Ethyl 5-chlorothiazole-4-carboxylate | 425392-45-6 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Preliminary Reactivity of Ethyl 5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the preliminary reactivity of Ethyl 5-chlorothiazole-4-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is emerging, this document, grounded in the fundamental principles of thiazole chemistry, offers a predictive exploration of its synthetic utility. We will delve into the probable synthetic routes, outline its key physicochemical properties, and present a detailed analysis of its expected reactivity at both the C5-chloro and C4-ester functionalities. This guide is intended to serve as a foundational resource for researchers looking to incorporate this versatile scaffold into their discovery programs, providing both theoretical insights and actionable experimental protocols.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, impart a range of chemical behaviors that make it a versatile synthon in organic chemistry.[3] The subject of this guide, Ethyl 5-chlorothiazole-4-carboxylate, combines the reactivity of a halogenated aromatic system with the synthetic handles of an ester, making it a particularly attractive starting material for the synthesis of diverse molecular architectures. This document will explore the anticipated reactivity of this molecule, providing a roadmap for its application in the synthesis of novel chemical entities.

Synthesis and Physicochemical Properties

A plausible and widely used method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis.[4][5] For Ethyl 5-chlorothiazole-4-carboxylate, a potential route would involve the condensation of a suitable α-halocarbonyl compound with a thioamide.

Table 1: Physicochemical Properties of Ethyl 5-chlorothiazole-4-carboxylate (Predicted)

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂S | - |

| Molecular Weight | 191.64 g/mol | - |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) | Predicted |

Diagram 1: Proposed Hantzsch Synthesis of Ethyl 5-chlorothiazole-4-carboxylate

Caption: Hantzsch synthesis of the target compound.

Reactivity at the C5-Position: The Chloro Substituent

The chlorine atom at the C5 position of the thiazole ring is anticipated to be the primary site for a variety of transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent ester group at C4 should enhance the electrophilicity of the C5 position, making it more susceptible to nucleophilic attack.[6][7]

Nucleophilic Aromatic Substitution (SNA)

The SNAr reaction is a powerful tool for the introduction of a wide range of nucleophiles onto an aromatic ring.[7][8] For Ethyl 5-chlorothiazole-4-carboxylate, this reaction is expected to proceed readily with various nucleophiles.

-

To a solution of Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-2.0 eq).

-

The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Table 2: Potential Nucleophiles for SNAr Reactions

| Nucleophile | Product Type |

| Amines (R-NH₂) | 5-Aminothiazole derivatives |

| Alcohols/Phenols (R-OH) | 5-Alkoxy/Aryloxythiazole derivatives |

| Thiols (R-SH) | 5-Thioetherthiazole derivatives |

| Azides (NaN₃) | 5-Azidothiazole derivatives |

Diagram 2: SNAr Reaction Workflow

Caption: General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituted thiazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern organic synthesis.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[9][10][11]

-

To a degassed mixture of Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) is added a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

The reaction mixture is heated under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes.[12][13][14]

-

In a reaction vessel, combine Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

-

The mixture is degassed and heated under an inert atmosphere at 80-120 °C.

-

After completion, the reaction is worked up as described for the Suzuki coupling and purified by chromatography.

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[15][16][17][18]

-

To a solution of Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or piperidine).

-

The reaction is stirred at room temperature to 60 °C under an inert atmosphere.

-

Upon completion, the reaction mixture is filtered, concentrated, and purified by column chromatography.

Diagram 3: Palladium-Catalyzed Cross-Coupling Reactions

Caption: Overview of key cross-coupling reactions.

Reactivity at the C4-Position: The Ethyl Carboxylate Group

The ethyl ester at the C4 position offers another site for chemical modification, allowing for the introduction of various functional groups.

Hydrolysis to the Carboxylic Acid

Basic or acidic hydrolysis of the ester will yield the corresponding carboxylic acid, a versatile intermediate for further functionalization.

-

Dissolve Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Add an excess of a base (e.g., NaOH or LiOH, 2-3 eq) and stir the mixture at room temperature to 50 °C.

-

Monitor the reaction by TLC. Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Amide Formation

The ester can be converted to a variety of amides through reaction with primary or secondary amines.[19][20]

-

In a sealed tube, dissolve Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or neat amine).

-

Add the desired amine (2-10 eq) and heat the mixture to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the excess amine and solvent under reduced pressure.

-

Purify the resulting amide by crystallization or column chromatography.

Reduction to the Alcohol

The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

To a solution of lithium aluminum hydride (1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a solution of Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to afford the alcohol.

Diagram 4: Transformations of the Ester Group

Caption: Key reactions of the C4-ester functionality.

Characterization

The structural elucidation of the products derived from Ethyl 5-chlorothiazole-4-carboxylate will rely on standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for a Representative Thiazole Derivative

| Technique | Expected Features |

| ¹H NMR | Aromatic proton signal (singlet) in the region of 7.5-8.5 ppm. Signals for the ethyl group (quartet and triplet). Signals corresponding to the newly introduced substituent.[3][21] |

| ¹³C NMR | Carbonyl carbon of the ester around 160-165 ppm. Aromatic carbons of the thiazole ring between 110-160 ppm.[21] |

| IR | Strong C=O stretch for the ester around 1710-1730 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.[22] |

| Mass Spec | Molecular ion peak corresponding to the expected product. Isotopic pattern for chlorine-containing compounds.[22] |

Conclusion

Ethyl 5-chlorothiazole-4-carboxylate is a promising building block for the synthesis of a wide array of complex molecules. This guide has outlined the expected reactivity at both the C5-chloro and C4-ester positions, providing a foundation for its use in research and development. The presented protocols, based on well-established transformations of similar heterocyclic systems, offer a starting point for the exploration of this compound's synthetic potential. As research into this specific isomer progresses, a more detailed understanding of its reactivity profile will undoubtedly emerge, further expanding its utility in the creation of novel chemical entities with potential applications in medicine and materials science.

References

-

Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]

-

Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Collier, T. L. (n.d.). Chemical reactivity of some isothiazolone biocides. PubMed. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Retrieved from [Link]

-

Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. Retrieved from [Link]

-

Sonogashira coupling reaction | Organometallic name reaction. (2025, February 17). YouTube. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

-

Thiazole. Wikipedia. Retrieved from [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PMC - NIH. Retrieved from [Link]

- Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Google Patents.

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents.

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved from [Link]

-

Sonogashira coupling. Wikipedia. Retrieved from [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Formation of Amides From Esters. Master Organic Chemistry. Retrieved from [Link]

-

Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC - NIH. Retrieved from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (2023, November 24). RSC Publishing. Retrieved from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

-

Design and Synthesis of Aryl Amide Derivatives Containing Thiazole as Type III Secretion System Inhibitors against Pseudomonas aeruginosa. ResearchGate. Retrieved from [Link]

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from [Link]

-

Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

- Process for the preparation of chlorothiazole derivatives. Google Patents.

- Processes for preparing thiazole carboxylic acids. Google Patents.

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Retrieved from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved from [Link]

-

Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Retrieved from [Link]

-

24.3: Synthesis of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2025, August 7). ResearchGate. Retrieved from [Link]

-

The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group. Retrieved from [Link]

-